Undecyl (diethylamino)(oxo)acetate
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Overview
Description
Undecyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an undecyl group, a diethylamino group, and an oxoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl (diethylamino)(oxo)acetate typically involves the esterification of undecanol with diethylaminoacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process. The general reaction scheme is as follows:
Undecanol+Diethylaminoacetic acidAcid catalystUndecyl (diethylamino)(oxo)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Undecyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield undecanol and diethylaminoacetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of oxo derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Undecanol and diethylaminoacetic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Undecyl (diethylamino)(oxo)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of undecyl (diethylamino)(oxo)acetate involves its interaction with biological membranes and enzymes. The diethylamino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing undecanol and diethylaminoacetic acid, which may have their own biological effects.
Comparison with Similar Compounds
Similar Compounds
Undecyl acetate: Similar in structure but lacks the diethylamino group.
Diethylaminoethyl acetate: Similar in structure but has a shorter alkyl chain.
Undecyl oxo(propylamino)acetate: Similar but with a propylamino group instead of a diethylamino group.
Uniqueness
Undecyl (diethylamino)(oxo)acetate is unique due to the presence of both an undecyl group and a diethylamino group, which confer distinct chemical and biological properties
Properties
CAS No. |
62248-38-8 |
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Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
undecyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H33NO3/c1-4-7-8-9-10-11-12-13-14-15-21-17(20)16(19)18(5-2)6-3/h4-15H2,1-3H3 |
InChI Key |
OBVFGVLZGZMFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
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